4-Amino-3-fluorobenzonitrile
Overview
Description
4-Amino-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis
A study by Ang et al. (2013) explored a microwave-assisted, fluorous synthetic route to synthesize compounds including 4-amino-1H-2,3-benzoxazines. This method involved linking 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile to a fluorous oxime tag, leading to aryloxime intermediates that undergo cyclization. The process is efficient and allows for the reuse of the fluorous ketone.
Structural and Electronic Properties
A study conducted by Ribeiro da Silva et al. (2012) investigated the energetic and structural properties of monofluorobenzonitriles, including 4-fluorobenzonitrile. They derived various thermodynamic properties, studied the vapor-pressure of these compounds, and correlated them with their electronic properties.
Synthesis of 3-Bromo-2-fluorobenzoic Acid
Zhou Peng-peng (2013) described the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile. This process involved bromination, hydrolysis, diazotization, and deamination, providing a method with low cost and mild reaction conditions, suitable for industrial scale production. Details here.
Synthesis of Quinazolines
Hynes et al. (1991) reported on the synthesis of quinazolines from 2-fluorobenzonitriles. They found that certain substituted 2-fluorobenzonitriles can be cyclized with guanidine carbonate to produce 2,4-diaminoquinazolines. This approach offers a wide range of possible substitutions on the benzenoid ring, enhancing its application in synthesis. Read more.
Carbon Dioxide Fixation
Kimura et al. (2012) developed a method using a simple monomeric tungstate to catalyze the fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This method demonstrates an efficient and scalable way to chemically fixate CO2, potentially contributing to carbon capture strategies. Explore further.
Inhibitor Synthesis
In the context of medicinal chemistry, Nishio et al. (2011) synthesized a compound (DSR-12727) using 4-fluorobenzonitrile, demonstrating its potential as a dipeptidyl peptidase IV inhibitor. While focusing on the synthesis part, this research indicates the utility of 4-fluorobenzonitrile in drug development. Read the study.
Intramolecular Charge Transfer Studies
Zachariasse et al. (1996) investigated the excited state intramolecular charge transfer and dual fluorescence in several 4-aminobenzonitriles. This study contributes to understanding the photophysical properties of these compounds, relevant in areas like material science and photochemistry. Study details.
Application in Solar Cells
Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. They found that the addition of this compound improved power conversion efficiencies, indicating its potential in the development of more efficient solar cells. Further reading.
Safety and Hazards
4-Amino-3-fluorobenzonitrile is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Properties
IUPAC Name |
4-amino-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBRRQWBTWGMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373365 | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-50-1 | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63069-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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